rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436051 | |
| Record name | 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58827-68-2 | |
| Record name | 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
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Starting Material : 3-Chloro-4-morpholinyl-1,2,5-thiadiazole (50 g, ~0.26 mol).
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Solvent : Dimethyl sulfoxide (DMSO, 200 mL).
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Base : Aqueous sodium hydroxide (80 g NaOH in 500 mL H₂O).
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Temperature : 120°C.
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Duration : 5 hours.
The reaction mixture is cooled to room temperature, acidified to pH 1 with dilute HCl, and filtered to isolate the intermediate 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol as a pale-yellow solid (95% yield).
Mechanistic Insights
The hydroxide ion mediates nucleophilic aromatic substitution, displacing the chlorine atom at the 3-position of the thiadiazole ring. DMSO acts as a polar aprotic solvent, stabilizing the transition state and enhancing reaction kinetics.
Introduction of the Oxiranylmethoxy Group
The hydroxyl group at the 3-position of the thiadiazole intermediate undergoes etherification with an oxirane-containing reagent to install the oxiranylmethoxy moiety. While explicit protocols for this step are scarce in public literature, analogous methods for similar compounds suggest two viable pathways:
Epichlorohydrin-Mediated Etherification
Epichlorohydrin (1-chloro-2,3-epoxypropane) is a common epoxide precursor in ether synthesis. A proposed mechanism involves:
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Alkylation : Deprotonation of the thiadiazol-3-ol intermediate with a base (e.g., K₂CO₃) generates a phenoxide ion, which attacks epichlorohydrin’s electrophilic carbon.
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Epoxide Retention : The reaction conditions (e.g., mild temperature, anhydrous solvent) preserve the epoxide ring during the substitution.
Typical Conditions
Post-Etherification Epoxidation
Alternative routes first introduce a propargyl or allyl ether group, followed by epoxidation. For example:
Advantages and Limitations
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Advantage : Avoids handling epichlorohydrin, which is toxic and moisture-sensitive.
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Limitation : Requires an additional oxidation step, potentially reducing overall yield.
Racemic Resolution and Final Product Isolation
The synthetic route inherently produces a racemic mixture due to the chiral center in the oxirane ring. No enantioselective methods for this compound have been reported, suggesting that resolution techniques (e.g., chiral chromatography or diastereomeric salt formation) may be employed post-synthesis if enantiopure material is required.
Purification Techniques
Yield and Purity Data
Analytical Characterization
Critical spectroscopic data for this compound include:
Industrial-Scale Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Epoxide (Oxirane) Ring-Opening Reactions
The oxirane group undergoes nucleophilic ring-opening reactions, a hallmark of epoxide chemistry. Common nucleophiles include amines, thiols, and hydroxyl-containing compounds, leading to diols or substituted derivatives.
Example : Reaction with morpholine under basic conditions could yield bis-morpholino derivatives, though direct studies on this compound remain limited .
Thiadiazole Ring Reactivity
The 1,2,5-thiadiazole ring exhibits electrophilic substitution and reduction potential. The sulfur atom enhances electron-deficient character, facilitating reactions at the 3- and 4-positions.
Note : Structural analogs (e.g., 4-methoxy-1,2,5-thiadiazol-3-yl derivatives) show negligible oxidation under physiological conditions, suggesting similar stability for this compound .
Morpholine Ring Functionalization
The morpholine ring participates in nucleophilic substitution or ring-opening reactions, often at the nitrogen or oxygen centers.
Cross-Reactivity and Multi-Step Transformations
The compound’s multifunctional structure allows sequential reactions. For example:
- Epoxide ring-opening with an amine, followed by thiadiazole reduction , yields polyfunctional intermediates with potential bioactivity .
- Morpholine N-alkylation coupled with thiadiazole substitution creates hybrid pharmacophores for drug discovery .
Synthetic Example :
Resolution of the racemic mixture via enzymatic or chiral catalysts produces enantiopure (R)- and (S)-forms, critical for asymmetric synthesis (98% ee achieved using hydrolases) .
Limitations and Research Gaps
Direct experimental data on this compound’s reactions remain sparse, with most inferences drawn from structural analogs. Key areas for further study include:
- Catalytic asymmetric epoxide-opening reactions.
- Thiadiazole ring functionalization under mild conditions.
- Toxicity and environmental impact of degradation products.
This compound’s versatility positions it as a valuable scaffold in synthetic organic chemistry, warranting expanded mechanistic studies.
Scientific Research Applications
Organic Synthesis
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is primarily utilized in organic synthesis. Its unique structure allows it to serve as a versatile building block in the synthesis of various heterocyclic compounds. The oxirane group can participate in nucleophilic ring-opening reactions, making it valuable for creating more complex molecular architectures .
Medicinal Chemistry
This compound is noted for its potential pharmacological applications. It has been investigated for use as an antiglaucoma agent , where its structural characteristics may contribute to therapeutic efficacy . Additionally, it has been identified as an impurity reference material for certain beta-blockers, indicating its relevance in pharmaceutical quality control and drug formulation .
Preliminary studies suggest that this compound may exhibit biological activity against various targets. Research indicates potential interactions with specific receptors or enzymes involved in disease pathways, warranting further investigation into its therapeutic applications .
Case Study 1: Synthesis of Thiadiazole Derivatives
In a study published by Kong et al. (2014), this compound was employed as a precursor for synthesizing novel thiadiazole derivatives with enhanced biological activity against certain cancer cell lines .
Case Study 2: Pharmacological Testing
Research conducted by McClure et al. (1979) explored the pharmacological effects of compounds derived from morpholine and thiadiazole structures. The findings suggested that modifications to the oxirane moiety could lead to increased potency against specific biological targets, highlighting the compound's potential in drug development .
Mechanism of Action
The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiadiazole ring may interact with metal ions and other cofactors, influencing various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
- CAS Number : 58827-68-2
- Molecular Formula : C₉H₁₃N₃O₃S
- Molecular Weight : 243.28 g/mol
- Structure : Combines a morpholine ring, a 1,2,5-thiadiazole core, and an oxirane (epoxide) moiety .
Comparison with Structurally Similar Compounds
Enantiomeric Forms: (R)- and (S)-Isomers
Key Differences :
Functional Analogues: Structural Modifications
Key Insights :
Performance Comparison in Drug Development
Notes:
- Dendrimer conjugation (DenTimol) improves sustained release and reduces dosing frequency compared to Timolol .
Biological Activity
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS No. 58827-68-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a morpholine structure linked to a thiadiazole moiety, which is known for various pharmacological properties. This article delves into the biological activities of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.28 g/mol. The structural representation highlights the oxirane and thiadiazole functionalities that contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃S |
| Molecular Weight | 243.28 g/mol |
| CAS Number | 58827-68-2 |
| LogP | 0.21730 |
| PSA | 88.25 Ų |
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. In a study focused on various derivatives, compounds similar to this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-tubercular Activity
Thiadiazole derivatives have also been explored for their anti-tubercular properties. A recent study highlighted the efficacy of certain thiadiazole compounds against Mycobacterium tuberculosis strains. Although specific data on this compound was not detailed, the structural similarities suggest potential effectiveness against tuberculosis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiadiazole Derivative A | 0.045 | High |
| Thiadiazole Derivative B | 0.250 | Moderate |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
In a study examining the effects on human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound analogs. The study reported that modifications to the morpholine ring significantly affected the biological activity, suggesting structure-activity relationships (SAR) that could guide future drug development.
Study Highlights:
- Synthesis : Various derivatives were synthesized using standard organic synthesis techniques.
- Biological Testing : The synthesized compounds were tested for antimicrobial and anticancer activities.
- Findings : Certain modifications led to enhanced activity against specific cancer cell lines while maintaining low toxicity in normal cells.
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, and how can they be methodologically addressed?
- Answer : The compound’s epoxide (oxirane) group is highly reactive, requiring careful protection/deprotection strategies during synthesis. Key steps include:
- Optimizing reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent epoxide ring-opening via moisture.
- Purification : Employ column chromatography or membrane separation technologies (e.g., nanofiltration) to isolate the racemic mixture .
- Characterization : Validate purity via HPLC (reverse-phase C18 column) and structural confirmation via (e.g., distinguishing morpholine protons at δ 3.6–3.8 ppm) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion verification and to resolve thiadiazole and morpholine carbons.
- Chromatography : Use chiral HPLC to confirm racemic composition (e.g., Chiralpak® columns with hexane/isopropanol gradients).
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and detect polymorphic forms .
Q. What safety protocols are critical when handling the epoxide moiety in this compound?
- Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Emergency procedures : Neutralize accidental spills with sodium bicarbonate (for acidic conditions) or dilute acetic acid (for basic conditions) .
Advanced Research Questions
Q. How can computational reaction path searches improve the synthesis efficiency of this compound?
- Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for epoxide formation, identifying energy barriers and optimal catalysts (e.g., Sharpless asymmetric epoxidation conditions).
- Information science integration : Apply machine learning to analyze historical reaction data (e.g., solvent effects on yield) and predict ideal conditions (temperature, catalyst loading) .
- Example workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | DFT (B3LYP/6-31G*) | Model epoxidation transition state |
| 2 | Monte Carlo sampling | Explore solvent/catalyst combinations |
| 3 | Experimental validation | Verify computational predictions |
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Answer :
- Root-cause analysis : Use design of experiments (DOE) to isolate variables (e.g., reaction time, solvent purity). For example, a 2 factorial design can identify interactions between temperature and catalyst concentration .
- Cross-validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to confirm stereochemical assignments.
- Case study : Discrepancies in shifts (if fluorinated analogs exist) may arise from residual solvents; use DMSO-d deuteration to eliminate solvent interference .
Q. What reactor design principles are critical for scaling up the synthesis of this compound?
- Answer :
- Continuous-flow systems : Minimize epoxide degradation by reducing residence time (e.g., microreactors with precise temperature control).
- Mixing optimization : Use computational fluid dynamics (CFD) to ensure homogeneity in viscous reaction mixtures (e.g., thiadiazole-morpholine coupling step) .
- Safety considerations : Implement pressure-relief valves for exothermic epoxidation steps .
Methodological Resources
- Statistical Design of Experiments (DOE) : Reduces experimental runs by 40–60% while capturing nonlinear variable interactions (e.g., pH vs. catalyst loading) .
- Separation Technologies : Membrane distillation or centrifugal partition chromatography (CPC) for isolating polar intermediates .
- Data Management : Use electronic lab notebooks (ELNs) to track synthetic protocols and analytical metadata for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
